Relevance: While not directly structurally similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, Ivacaftor's role as a CFTR potentiator makes it relevant in the context of identifying new potentiators that do not interfere with corrector action. The research paper discusses the need for alternative potentiators that do not share this drawback of Ivacaftor. []
Compound Description: This compound is an investigational corrector drug for cystic fibrosis, particularly targeting the ∆F508 mutation. Its function is to improve the cellular processing of the defective CFTR protein. [] Unfortunately, its efficacy is reportedly reduced by the co-administration of Ivacaftor. []
Relevance: This compound highlights the issue of Ivacaftor's interference with corrector efficacy, which is a key concern addressed in the research paper. The paper aims to identify new potentiators that, unlike Ivacaftor, do not hinder the action of correctors like this benzodioxol derivative. []
Compound Description: This compound is another investigational corrector drug for cystic fibrosis targeting the ∆F508 mutation. [] Similar to the previous compound, its efficacy is compromised by the concurrent administration of Ivacaftor. []
Relevance: This indol-based corrector further emphasizes the need for novel potentiators that do not negatively impact corrector function, as Ivacaftor does. The research paper focuses on discovering such alternative potentiators that would allow for more effective combination therapy for cystic fibrosis. []
Tetrahydrobenzothiophenes
Compound Description: Tetrahydrobenzothiophenes are a class of organic compounds identified in the research paper as potential potentiators for ∆F508-CFTR. []
Relevance: The research paper identifies tetrahydrobenzothiophenes as a promising class of potentiators that do not interfere with corrector action, unlike Ivacaftor. This suggests that these compounds could be valuable leads in the development of more effective combination therapies for cystic fibrosis caused by the ∆F508 mutation. While N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is not a tetrahydrobenzothiophene, the identification of this class highlights the exploration of diverse chemical structures for novel CFTR potentiators. []
Thiooxoaminothiazoles
Compound Description: Thiooxoaminothiazoles represent another class of organic compounds discovered as potential potentiators for ∆F508-CFTR in the research paper. []
Relevance: Similar to tetrahydrobenzothiophenes, thiooxoaminothiazoles are identified as a class of potentiators that do not negatively affect corrector efficacy, making them potentially superior to Ivacaftor in combination therapy. [] The discovery of thiooxoaminothiazoles, alongside tetrahydrobenzothiophenes, emphasizes the search for structurally diverse CFTR potentiators, a context relevant to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. []
Pyrazole-pyrrole-isoxazoles
Compound Description: Pyrazole-pyrrole-isoxazoles are yet another class of organic compounds highlighted in the research paper as potential potentiators for ∆F508-CFTR. []
Relevance: The identification of pyrazole-pyrrole-isoxazoles as potential potentiators that do not interfere with corrector action reinforces the exploration of structurally diverse compounds in the search for alternatives to Ivacaftor. This is relevant to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, as it shares a pyrazole moiety with this class, highlighting the potential importance of this structural feature in CFTR potentiation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.